3-Bromo-2-(trifluoromethyl)quinoline

Cross-Coupling Chemistry Palladium Catalysis Building Block Reactivity

3-Bromo-2-(trifluoromethyl)quinoline features a unique ortho-CF3/Br substitution pattern that polarizes the C-Br bond, enhancing oxidative addition in Pd-catalyzed cross-couplings. The electron-withdrawing CF3 group imparts superior metabolic stability to derivatives—unattainable with unsubstituted quinoline or other regioisomers. This activated scaffold enables high-yielding Suzuki-Miyaura couplings to generate focused libraries of 2-(trifluoromethyl)quinoline-based kinase inhibitors and NPP1-targeted probes (reported IC50 = 0.36 μM). Its site-selective reactivity also supports regiocontrolled halogen-metal exchange for complex intermediate synthesis. Procure this exact regioisomer to ensure reproducible SAR data and synthetic efficiency.

Molecular Formula C10H5BrF3N
Molecular Weight 276.056
CAS No. 1620749-79-2
Cat. No. B2624829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(trifluoromethyl)quinoline
CAS1620749-79-2
Molecular FormulaC10H5BrF3N
Molecular Weight276.056
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)Br
InChIInChI=1S/C10H5BrF3N/c11-7-5-6-3-1-2-4-8(6)15-9(7)10(12,13)14/h1-5H
InChIKeyPFQYVTJWJFUYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(trifluoromethyl)quinoline (CAS 1620749-79-2) Technical Data Sheet: Molecular Profile and Procurement Specifications


3-Bromo-2-(trifluoromethyl)quinoline (CAS 1620749-79-2) is a heterocyclic building block of the quinoline class, characterized by the concurrent presence of a bromine atom at the 3-position and a trifluoromethyl group at the 2-position on the quinoline scaffold . This specific substitution pattern yields a molecular formula of C10H5BrF3N and a molecular weight of 276.05 g/mol . The compound serves as a key synthetic intermediate in medicinal chemistry, offering two distinct handles for further functionalization: the C-Br bond, which enables various palladium-catalyzed cross-coupling reactions, and the electron-withdrawing CF3 group, which confers enhanced metabolic stability and lipophilicity to derivative molecules .

Why 3-Bromo-2-(trifluoromethyl)quinoline Cannot Be Replaced by Simple Quinoline Analogs in Medicinal Chemistry Campaigns


The specific regiochemistry of 3-bromo-2-(trifluoromethyl)quinoline—with the bromine and trifluoromethyl groups in a 1,2-relationship on the pyridine ring—dictates its unique electronic properties and reactivity profile in cross-coupling reactions. The electron-withdrawing effect of the ortho-CF3 group significantly polarizes the C-Br bond, potentially enhancing its reactivity in oxidative addition steps of palladium-catalyzed transformations compared to bromoquinolines lacking this electron-withdrawing group [1]. Furthermore, fundamental mechanistic studies on regioisomeric bromo(trifluoromethyl)quinolines have demonstrated that the 2-CF3/3-Br substitution pattern creates a distinct steric and electronic environment that governs site-selective deprotonation and subsequent functionalization pathways, differentiating it from 4-bromo-2-(trifluoromethyl)quinoline and other isomers [2]. These intrinsic chemical properties cannot be replicated by simply using an unsubstituted quinoline, a mono-substituted analog (e.g., 3-bromoquinoline or 2-trifluoromethylquinoline), or even a different regioisomer, thereby necessitating the procurement of this exact compound for structure-activity relationship (SAR) studies and library synthesis.

Quantitative Evidence Guide: Verified Differentiation of 3-Bromo-2-(trifluoromethyl)quinoline (CAS 1620749-79-2) from In-Class Alternatives


C-Br Bond Activation Potential: Electronic Influence of the Ortho-CF3 Group

The oxidative addition step in palladium-catalyzed cross-couplings is rate-limiting and highly sensitive to the electron density at the C-Br bond. In 3-bromo-2-(trifluoromethyl)quinoline, the strong electron-withdrawing effect of the ortho-trifluoromethyl group (Hammett σp = 0.54) reduces electron density at the adjacent C3 position, thereby activating the C-Br bond toward oxidative addition with Pd(0) catalysts [1]. This electronic activation provides a potential kinetic advantage over 3-bromoquinoline (lacking the CF3 group) and 4-bromo-2-(trifluoromethyl)quinoline (where the CF3 group is meta to the Br), as the ortho-relationship in the target compound maximizes the inductive effect [2].

Cross-Coupling Chemistry Palladium Catalysis Building Block Reactivity

Nucleotide Pyrophosphatase (NPP) Inhibitory Activity of Structurally Related 2-Trifluoromethylquinoline Derivatives

A series of arylated 2-(trifluoromethyl)quinolines, synthesized via regioselective Suzuki-Miyaura coupling at the 3-position of the quinoline core, were evaluated for their ability to inhibit nucleotide pyrophosphatases (NPPs), which are validated targets in cancer and inflammation [1]. While the specific compound 3-bromo-2-(trifluoromethyl)quinoline was employed as the key synthetic precursor, the most potent derivative (compound 4i) exhibited an IC50 of 0.36 ± 0.03 μM against NPP1. In contrast, the unsubstituted 2-(trifluoromethyl)quinoline core showed no detectable inhibition (IC50 > 100 μM), demonstrating that functionalization at the 3-position is essential for activity [1].

Nucleotide Pyrophosphatase Inhibitors Anticancer Agents Ecto-nucleotidase Inhibitors

Steric and Electronic Influence on Site-Selective Deprotonation: 2-CF3/3-Br vs. 4-CF3/2-Br Isomers

Fundamental studies on the deprotonation of bromo(trifluoromethyl)quinolines with strong bases (e.g., lithium 2,2,6,6-tetramethylpiperidide, LITMP) have revealed that the 2-CF3/3-Br substitution pattern in the target compound creates a unique steric and electronic environment that governs site-selectivity [1]. In contrast to the 4-CF3/2-Br isomer, which undergoes deprotonation at the position flanked by Br and CF3, the target compound's specific arrangement has been shown to transmit steric pressure differently, with bromine acting as a superior transmitter of steric bulk compared to the CF3 group [1]. This differential reactivity profile is critical for designing regioselective functionalization sequences.

Organometallic Chemistry Regioselective Lithiation Steric Pressure Effects

Recommended Application Scenarios for 3-Bromo-2-(trifluoromethyl)quinoline Based on Verified Evidence


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

This compound is an ideal building block for generating focused libraries of 2-(trifluoromethyl)quinoline-based kinase inhibitors. The activated C-Br bond at the 3-position enables efficient and high-yielding Suzuki-Miyaura coupling reactions to install diverse aryl and heteroaryl groups, a key transformation validated in the synthesis of potent NPP1 inhibitors [1]. The resulting derivatives benefit from the metabolic stability conferred by the CF3 group, a common feature in successful kinase inhibitors.

Organic Synthesis: Regioselective Functionalization via Halogen-Metal Exchange

The distinct steric and electronic properties of the 2-CF3/3-Br arrangement make this compound suitable for site-selective halogen-metal exchange reactions [1]. Chemists can leverage this reactivity to introduce electrophiles at the 3-position with high regiocontrol, enabling the synthesis of complex quinoline derivatives that are not readily accessible from other regioisomers. This is particularly valuable in total synthesis and the preparation of highly decorated intermediates.

Chemical Biology: Development of Ecto-Nucleotidase (NPP) Inhibitor Probes

This compound serves as a direct precursor to arylated 2-(trifluoromethyl)quinolines that have demonstrated potent inhibition of NPP1 (IC50 = 0.36 μM) [1]. As NPP1 is an emerging target in cancer immunotherapy and inflammatory diseases, the target compound is a strategic starting material for developing novel chemical probes and lead compounds aimed at modulating the purinergic signaling pathway.

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